molecular formula C18H17ClN2O3 B2356888 (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate CAS No. 1797770-13-8

(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate

Numéro de catalogue B2356888
Numéro CAS: 1797770-13-8
Poids moléculaire: 344.8
Clé InChI: YXLNLTVVFJGCCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate, also known as CPI-169, is a novel small-molecule inhibitor that has gained attention in the field of cancer research. This compound has shown promising results in preclinical studies as an anticancer agent, and its mechanism of action has been extensively studied.

Mécanisme D'action

The mechanism of action of (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate involves the inhibition of the BET family of proteins, which bind to acetylated lysine residues on histones and regulate the expression of genes involved in cell proliferation, differentiation, and survival. This compound binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, thus inhibiting their activity. This leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, ultimately leading to apoptosis and suppression of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer activity in preclinical studies. It has been shown to induce apoptosis and inhibit the growth of several types of cancer cells, including leukemia, lymphoma, and solid tumors. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition, this compound has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anticancer agent.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate in lab experiments include its potency and specificity for BET proteins, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its minimal toxicity in normal cells. However, the limitations of using this compound include its limited solubility in water, which can make it difficult to administer in vivo, and the potential for off-target effects, which can affect the interpretation of experimental results.

Orientations Futures

There are several future directions for the development and application of (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of more water-soluble analogs of this compound for in vivo administration.
3. Investigation of the potential for combination therapy with this compound and other anticancer agents.
4. Investigation of the potential for this compound in the treatment of other diseases, such as inflammatory disorders and neurological disorders.
5. Investigation of the role of BET proteins in cancer stem cells and the potential for this compound in targeting these cells.
6. Investigation of the potential for this compound in the treatment of drug-resistant cancers.
In conclusion, this compound is a promising small-molecule inhibitor that has shown potent anticancer activity in preclinical studies. Its mechanism of action involves the inhibition of the BET family of proteins, which play a crucial role in the regulation of gene expression. This compound has several advantages for lab experiments, including its potency and specificity for BET proteins, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its minimal toxicity in normal cells. However, its limitations include its limited solubility in water and the potential for off-target effects. There are several future directions for the development and application of this compound, including further optimization of the synthesis method, investigation of the potential for combination therapy, and investigation of the potential for this compound in the treatment of other diseases.

Méthodes De Synthèse

The synthesis of (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate involves a multi-step process that includes the reaction of 1-cyclopropyl-3-oxopyrrolidine with methyl chloroformate, followed by the reaction of the resulting compound with 1-chloroisoquinoline-3-carboxylic acid. The final product is obtained after purification using column chromatography. The purity of the compound is determined using analytical techniques such as NMR and HPLC.

Applications De Recherche Scientifique

(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate has shown promising results in preclinical studies as an anticancer agent. It has been shown to inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression. BET proteins are overexpressed in several types of cancer, and their inhibition has been shown to induce apoptosis and suppress tumor growth. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Propriétés

IUPAC Name

(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-17-14-4-2-1-3-12(14)8-15(20-17)18(23)24-10-11-7-16(22)21(9-11)13-5-6-13/h1-4,8,11,13H,5-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLNLTVVFJGCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)COC(=O)C3=CC4=CC=CC=C4C(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.